N-cyclohexyl-2-nitrobenzamide

Catalog No.
S12435052
CAS No.
1780-21-8
M.F
C13H16N2O3
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-2-nitrobenzamide

CAS Number

1780-21-8

Product Name

N-cyclohexyl-2-nitrobenzamide

IUPAC Name

N-cyclohexyl-2-nitrobenzamide

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c16-13(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16)

InChI Key

HVAPXQQNJGQXGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

N-cyclohexyl-2-nitrobenzamide is an organic compound characterized by the presence of a cyclohexyl group and a nitrobenzamide moiety. Its molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 248.28 g/mol. The compound typically appears as a yellow solid with a melting point around 156–157 °C . The unique structure of N-cyclohexyl-2-nitrobenzamide makes it a subject of interest in various fields, including medicinal chemistry and materials science.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Under certain conditions, the compound can be oxidized, particularly affecting the nitro group.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the amide and nitrobenzamide moieties.

The products formed from these reactions vary depending on the specific reagents and conditions used.

Research indicates that N-cyclohexyl-2-nitrobenzamide exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been studied for its ability to inhibit the growth of various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent .

The exact mechanisms through which it exerts these biological effects involve interactions with specific molecular targets, including enzymes and receptors.

The synthesis of N-cyclohexyl-2-nitrobenzamide typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as cyclohexylamine and 2-nitrobenzoyl chloride.
  • Reaction Conditions: A common method includes reacting cyclohexylamine with 2-nitrobenzoic acid derivatives under acidic or basic conditions to form the amide bond.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to obtain the final compound in high purity .

N-cyclohexyl-2-nitrobenzamide has several applications across different fields:

  • Medicinal Chemistry: It is explored for its potential use in drug development, particularly for antimicrobial and anticancer therapies.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its properties make it suitable for developing new materials with specific functionalities .

Studies on N-cyclohexyl-2-nitrobenzamide's interactions reveal its potential to bind with various biological targets. These interactions can modulate enzyme activities, which is critical in understanding its therapeutic potential. For instance, its ability to inhibit enzymes involved in cell signaling pathways may contribute to its anticancer properties .

Several compounds share structural similarities with N-cyclohexyl-2-nitrobenzamide. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
2-(benzylamino)-N-cyclohexyl-5-nitrobenzamideContains a benzylamino group; lacks cyclohexyl groupDifferent reactivity due to benzylamino presence
N-cyclohexyl-5-nitrobenzamideLacks the nitro group; focuses on cyclohexyl structureFocused on cyclohexyl without nitro influence
2-(benzylamino)-5-nitrobenzamideLacks cyclohexyl group; primarily aromaticDifferent solubility and reactivity profile

N-cyclohexyl-2-nitrobenzamide is unique due to its combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of both the cyclohexyl and nitro groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and development .

Molecular and Structural Features

N-Cyclohexyl-2-nitrobenzamide consists of a benzamide core substituted with a nitro group (-NO$$2$$) at the ortho position of the benzene ring and a cyclohexyl group (-C$$6$$H$$_{11}$$) attached to the amide nitrogen. Key structural parameters include:

  • Molecular formula: $$ \text{C}{13}\text{H}{16}\text{N}{2}\text{O}{3} $$
  • IUPAC name: N-Cyclohexyl-2-nitrobenzamide
  • CAS Registry Number: 1780-21-8

X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group $$ P2_1/n $$, with unit cell parameters $$ a = 13.9913(10) \, \text{Å} $$, $$ b = 8.8475(4) \, \text{Å} $$, $$ c = 20.5627(15) \, \text{Å} $$, and $$ \beta = 93.278(6)^\circ $$. The nitro group is nearly coplanar with the benzene ring (dihedral angle: 1.97°), while the cyclohexyl group adopts a chair conformation. Intermolecular N–H···O hydrogen bonds between the amide hydrogen and nitro oxygen atoms stabilize the crystal lattice.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.11609238 g/mol

Monoisotopic Mass

248.11609238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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